molecular formula C37H49I2N3O3Ru B12310203 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr

Cat. No.: B12310203
M. Wt: 938.7 g/mol
InChI Key: VPCSKCGOGWWBSF-UHFFFAOYSA-L
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Description

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr: is a complex organometallic compound. It is a derivative of ruthenium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic chemistry due to its role in catalyzing various chemical reactions, especially in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** typically involves multiple steps. The initial step often includes the preparation of the imidazolidin-2-ylidene ligand, followed by its complexation with ruthenium. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The reaction is often carried out at elevated temperatures to ensure complete complexation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: It can also participate in reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is known for its ability to undergo substitution reactions, where ligands attached to the ruthenium center can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various ligands, often under inert atmosphere and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the original compound, while substitution reactions could result in new ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a catalyst in various organic synthesis reactions. Its ability to facilitate complex transformations makes it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology: While its direct applications in biology are limited, its role in synthesizing biologically active molecules indirectly contributes to biological research.

Medicine: The compound’s catalytic properties are leveraged in the synthesis of medicinal compounds, potentially leading to new drug discoveries.

Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its efficiency as a catalyst helps in reducing production costs and improving yields.

Mechanism of Action

The mechanism by which [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved are primarily related to the catalytic cycle of the ruthenium complex, which can vary depending on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
  • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Uniqueness: What sets [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** apart from similar compounds is its specific ligand structure and the presence of the nitro group, which can influence its reactivity and selectivity in catalytic processes. This unique structure allows it to catalyze specific reactions more efficiently compared to other similar ruthenium complexes.

Properties

Molecular Formula

C37H49I2N3O3Ru

Molecular Weight

938.7 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

InChI

InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

VPCSKCGOGWWBSF-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I

Origin of Product

United States

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